3-Bromo-6-chloroquinolin-4-ol
Overview
Description
3-Bromo-6-chloroquinolin-4-ol is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. Quinoline derivatives are characterized by a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of bromine and chlorine atoms in this compound enhances its reactivity and potential for various chemical transformations .
Mechanism of Action
Target of Action
Quinoline derivatives, to which 3-bromo-6-chloroquinolin-4-ol belongs, are known to have a wide range of biological targets due to their versatile applications in medicinal chemistry .
Mode of Action
It is known that quinoline derivatives can inhibit dna synthesis by promoting cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death .
Biochemical Pathways
Quinoline derivatives are known to interact with various biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
The pharmacokinetic properties of quinoline derivatives are generally well-studied, and these compounds are known to have good antimicrobial activity against various gram-positive and gram-negative microbial species .
Result of Action
Quinoline derivatives are known to exhibit important biological activities, including antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and antiinflammatory effects .
Action Environment
The stability and efficacy of quinoline derivatives can be influenced by various factors, including temperature, ph, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
3-Bromo-6-chloroquinolin-4-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, quinoline derivatives, including this compound, have been shown to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . This interaction highlights the compound’s potential as an antimicrobial agent.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, quinoline derivatives are known to exhibit anticancer, antiviral, and anti-inflammatory activities . These effects are mediated through the modulation of signaling pathways and gene expression, demonstrating the compound’s potential in therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s ability to bind to bacterial DNA gyrase and type IV topoisomerase is a key aspect of its antimicrobial activity . This binding disrupts DNA replication and transcription, ultimately leading to cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that quinoline derivatives can maintain their activity over extended periods, although their stability may vary depending on storage conditions . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained antimicrobial and anticancer effects, highlighting its potential for prolonged therapeutic use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antimicrobial and anticancer activities without causing adverse effects . At higher doses, toxic effects may be observed, including potential damage to vital organs and disruption of normal cellular functions. These findings underscore the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and function. The compound’s metabolism can affect metabolic flux and metabolite levels, impacting its overall efficacy and safety . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential and minimizing potential side effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity and function. The compound interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . These interactions can influence the compound’s therapeutic efficacy and potential side effects, highlighting the importance of understanding its transport and distribution mechanisms.
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall efficacy, emphasizing the need for detailed studies on its subcellular distribution.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-chloroquinolin-4-ol typically involves the bromination and chlorination of quinolin-4-ol. One common method includes the following steps:
Starting Material: Quinolin-4-ol is used as the starting material.
Chlorination: The chlorination at the 6-position is carried out using chlorine gas (Cl2) or thionyl chloride (SOCl2) in the presence of a catalyst like iron(III) chloride (FeCl3).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Continuous Flow Systems: These systems ensure a steady supply of reactants and efficient mixing, leading to higher yields and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-chloroquinolin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different quinoline derivatives.
Coupling Reactions: It can participate in coupling reactions to form biaryl compounds or other complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Electrophilic Substitution: Reagents like sulfuric acid (H2SO4) or nitric acid (HNO3) are used under controlled conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in different applications .
Scientific Research Applications
3-Bromo-6-chloroquinolin-4-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits antimicrobial and antiviral properties, making it a candidate for developing new therapeutic agents.
Medicine: It is investigated for its potential anticancer and anti-inflammatory activities.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromoquinolin-4-ol
- 6-Chloroquinolin-4-ol
- 3,6-Dibromoquinolin-4-ol
- 3,6-Dichloroquinolin-4-ol
Uniqueness
3-Bromo-6-chloroquinolin-4-ol is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and potential for diverse chemical transformations. This dual substitution pattern also contributes to its distinct biological activities compared to other quinoline derivatives .
Properties
IUPAC Name |
3-bromo-6-chloro-1H-quinolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClNO/c10-7-4-12-8-2-1-5(11)3-6(8)9(7)13/h1-4H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGAGUVXHIWPHRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C(=CN2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70671084 | |
Record name | 3-Bromo-6-chloroquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70671084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
860230-86-0 | |
Record name | 3-Bromo-6-chloroquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70671084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.